
3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the family of indazole carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide exerts its effects by binding to the CB1 receptor in the brain, which leads to the activation of various signaling pathways. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to affect memory, attention, and cognitive function, as well as mood and anxiety levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide in laboratory experiments is its high potency, which allows for the investigation of its effects at low concentrations. However, one of the limitations of using this compound is its potential for abuse, which requires careful handling and storage to prevent accidental exposure.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide, including the investigation of its effects on other physiological processes such as inflammation and immune function. Additionally, further studies are needed to understand the long-term effects of this compound on brain function and behavior. Finally, the development of new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse is an important area of future research.
Métodos De Síntesis
The synthesis of 3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide involves the reaction of 5-fluoro-AB-PINACA with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through chromatography to obtain the final compound in its pure form.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-methyl-2-propen-1-yl)-5-propyl-1-benzofuran-2-carboxamide has been widely used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind with high affinity to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the pharmacological effects of synthetic cannabinoids on various physiological processes such as pain perception, appetite, and mood regulation.
Propiedades
IUPAC Name |
3-methyl-N-(2-methylprop-2-enyl)-5-propyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-5-6-13-7-8-15-14(9-13)12(4)16(20-15)17(19)18-10-11(2)3/h7-9H,2,5-6,10H2,1,3-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAMTSRMFJSVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)
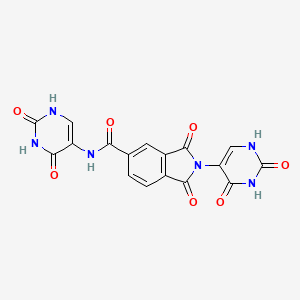
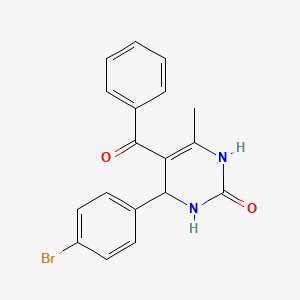
![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
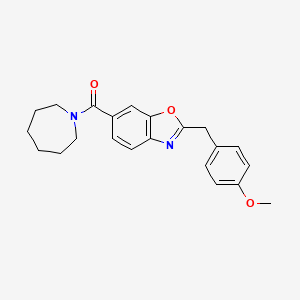
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
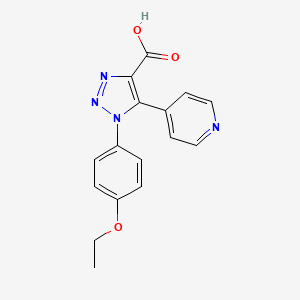
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)
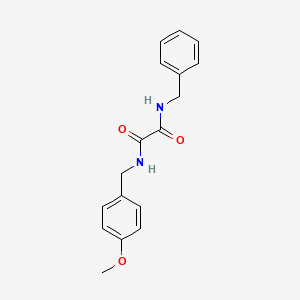
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)